[4-(Trifluoromethyl)piperidin-3-yl]methanol
Description
Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis Research
The trifluoromethyl (–CF3) group has become a crucial substituent in modern organic and medicinal chemistry. documentsdelivered.com Its incorporation into organic molecules is a widely used strategy for modulating a compound's physicochemical and biological properties. chemicalbook.com The strong electron-withdrawing nature of the –CF3 group, stemming from the high electronegativity of fluorine atoms, can significantly alter the acidity or basicity of nearby functional groups. cymitquimica.commdpi.com
Furthermore, the trifluoromethyl group often enhances the metabolic stability of a molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF3 group resistant to metabolic oxidation, a common pathway for drug metabolism. cymitquimica.com This can increase the in vivo half-life of a therapeutic candidate. appchemical.com The –CF3 group also increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a molecule's ability to permeate biological membranes. cymitquimica.comnih.gov It is frequently employed as a bioisostere for other groups like a methyl or chloro group, allowing chemists to fine-tune steric and electronic properties to optimize interactions with biological targets. mdpi.com
Importance of the Piperidine (B6355638) Heterocyclic Scaffold in Chemical Synthesis and Derivatives Exploration
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. sigmaaldrich.comresearchgate.net It is a core component in a vast number of FDA-approved drugs and natural products, including alkaloids. researchgate.netresearchgate.net The prevalence of this scaffold is due to its ability to serve as a versatile framework for constructing complex, three-dimensional molecules with specific biological activities. appchemical.com
Piperidine derivatives are central to drug discovery programs targeting a wide range of conditions, including neurological disorders, infectious diseases, and cancer. appchemical.comsigmaaldrich.com The piperidine scaffold can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SARs) to optimize efficacy, selectivity, and pharmacokinetic profiles. appchemical.com Chiral piperidine scaffolds, in particular, are valuable for creating stereochemically defined molecules, which can lead to enhanced biological activity and reduced off-target effects. mdpi.com
Current Academic Research Landscape of Trifluoromethylated Piperidine Derivatives
The combination of the trifluoromethyl group and the piperidine scaffold has generated a class of compounds with significant interest for the pharmaceutical and agrochemical industries. nih.govmdpi.com Academic research in this area is vibrant, with a focus on developing novel synthetic methods to access these structures with high efficiency and stereocontrol. mdpi.comnih.gov
Key synthetic strategies reported in the literature include the stereoselective ring expansion of smaller rings like (trifluoromethyl)prolinols, intramolecular Mannich-type reactions, and the catalytic hydrogenation of fluorinated pyridine (B92270) precursors. nih.gov These methods provide access to piperidines with the trifluoromethyl group at various positions on the ring, often with excellent control over the relative and absolute stereochemistry. researchgate.net Research has demonstrated that introducing a trifluoromethyl group can significantly ameliorate the bioactivity and bioavailability of piperidine-based compounds. mdpi.comnih.gov While much of the published research has focused on derivatives with the trifluoromethyl group at the α-position (C2) to the nitrogen atom, the synthesis of other substitution patterns remains an active area of investigation. mdpi.com
While the broader class of trifluoromethylated piperidines is a subject of extensive academic inquiry, specific detailed research findings on the synthesis, reactivity, and applications of [4-(Trifluoromethyl)piperidin-3-yl]methanol are not widely available in peer-reviewed literature. The compound is listed by chemical suppliers as a research chemical and building block, identified by its CAS Number 1356339-06-4. cymitquimica.com This suggests its utility in the synthesis of more complex molecules, though specific examples and detailed procedural studies are not prominent in the public domain.
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h5-6,11-12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZSOURCVAIALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 Trifluoromethyl Piperidin 3 Yl Methanol
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to a range of reactions, including alkylation, acylation, and participation in the formation of more complex heterocyclic structures.
The secondary amine of the piperidine ring readily undergoes N-alkylation with various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon. Common alkylating agents include alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) and can be carried out in the presence of a base like potassium carbonate to neutralize the acid generated during the reaction. la-press.org The conditions for these reactions can often be tailored to favor mono-alkylation.
N-acylation transforms the secondary amine into an amide. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. N-acylation is a common strategy in medicinal chemistry to modify the properties of the parent molecule. For instance, acylation with benzoyl chloride can be used as a protective step in a multi-stage synthesis. nuph.edu.ua
The following table summarizes typical reagents and conditions for N-alkylation and N-acylation reactions based on analogous piperidine systems.
| Transformation | Reagent | Solvent | Conditions | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Acetonitrile (MeCN), DMF | Base (e.g., K₂CO₃), Reflux | N-Alkyl-piperidine |
| N-Alkylation | 2-Chloroacetamide | DMF | Base (e.g., K₂CO₃), Heat | N-(Acetamido)piperidine |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Dichloromethane (DCM) | Base (e.g., Triethylamine) | N-Acyl-piperidine (Amide) |
| N-Acylation | Anhydride (B1165640) (e.g., Acetic anhydride) | Pyridine (B92270) | Room Temperature | N-Acyl-piperidine (Amide) |
| N-Acylation | Benzoyl Chloride | Methanol (B129727) | Base (e.g., K₂CO₃) | N-Benzoyl-piperidine |
This table is illustrative of general reactions for substituted piperidines and is not based on experimental data for [4-(Trifluoromethyl)piperidin-3-yl]methanol specifically.
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, makes it a valuable precursor for synthesizing fused heterocyclic systems. Through multi-step sequences, it can be transformed into derivatives that undergo cyclization or cycloaddition reactions. researchgate.netnih.gov For example, the hydroxyl group could be converted into a suitable leaving group or an unsaturated moiety, which could then react intramolecularly with the piperidine nitrogen or a substituent attached to it.
Reactions such as intramolecular cyclization of derivatives or participation in [4+2] cycloadditions (Diels-Alder reactions) can lead to the formation of bicyclic structures. researchgate.netnih.gov For instance, transformation of the hydroxymethyl group into an enamine or a related dienophile could be followed by a cycloaddition with a suitable diene to construct a new fused ring. researchgate.net These strategies are pivotal in creating complex molecular architectures for various applications in chemistry. rsc.org
Reactions Involving the Hydroxyl Group
The primary alcohol functionality is a key site for transformations such as oxidation, esterification, and etherification, allowing for the introduction of a wide range of other functional groups.
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net The selective oxidation to the aldehyde requires mild oxidants to prevent overoxidation. researchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose.
For the conversion to a carboxylic acid, stronger oxidizing agents are necessary. nih.gov A combination of sodium bromide and Selectfluor in an aqueous solvent system has been shown to be effective for oxidizing primary alcohols to carboxylic acids. nih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent alcohol, a factor that needs consideration when selecting the oxidation protocol. rsc.orgresearchgate.net
The table below provides examples of oxidizing agents and the expected products for the oxidation of primary alcohols.
| Oxidizing Agent | Solvent | Typical Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Aldehyde |
| o-Iodoxybenzoic acid (IBX) | Dimethyl sulfoxide (B87167) (DMSO) | Aldehyde/Ketone |
| Sodium hypochlorite (B82951) (NaOCl) / TEMPO | Dichloromethane (DCM) / Water | Aldehyde |
| Sodium bromide (NaBr) / Selectfluor | Acetonitrile / Water | Carboxylic Acid |
| Potassium permanganate (B83412) (KMnO₄) | Water / Base | Carboxylic Acid |
This table presents general oxidizing agents for primary alcohols. Specific conditions for this compound would require experimental optimization.
Esterification of the primary alcohol can be accomplished through reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base provides a milder route to the corresponding ester. The synthesis of esters from fluorinated alcohols is a well-established transformation. nih.gov
Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). A classic method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Other methods for forming ethers, particularly trifluoromethyl ethers from alcohols, have also been developed, highlighting the importance of this functional group transformation. nih.gov
Reactivity Profile of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high chemical stability and strong electron-withdrawing nature. wikipedia.orgmdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to chemical, thermal, and metabolic degradation. mdpi.com
Electronic Influence on Adjacent Functional Groups
The trifluoromethyl group exerts a strong negative inductive effect (-I) on the piperidine ring, which has a cascading impact on the reactivity of the neighboring functional groups. This electron-withdrawing nature deactivates the piperidine nitrogen, making it less nucleophilic compared to its non-fluorinated counterpart. Consequently, reactions such as N-alkylation and N-acylation may require more forcing conditions to proceed efficiently.
Conversely, the acidity of the proton on the piperidine nitrogen is increased, which can influence its behavior in acid-base reactions. The electron-withdrawing effect also extends to the C3 position, potentially influencing the reactivity of the hydroxymethyl group. For instance, the carbon atom of the hydroxymethyl group becomes more electrophilic, which could affect its susceptibility to nucleophilic attack in certain transformations.
The impact of the trifluoromethyl group on the basicity of the piperidine nitrogen is a critical factor in its chemical behavior. The pKa value of the protonated amine is expected to be lower than that of piperidine itself, reflecting the decreased electron density on the nitrogen atom. This modulation of basicity can be strategically utilized in synthetic routes and has implications for the compound's interaction with biological targets.
Table 1: Predicted Electronic Properties and Reactivity
| Functional Group | Electronic Influence of CF3 Group | Predicted Reactivity |
| Piperidine Nitrogen | Strong electron withdrawal (-I effect) decreases electron density. | Reduced nucleophilicity; increased acidity of the N-H proton. |
| Hydroxymethyl Group | Electron withdrawal may slightly increase the electrophilicity of the carbon and the acidity of the hydroxyl proton. | May influence rates of O-acylation, O-alkylation, and oxidation. |
Stability and Inertness under Diverse Reaction Conditions
The trifluoromethyl group is known for its exceptional stability, rendering it inert to a wide array of chemical reagents and reaction conditions. This stability is attributed to the high bond strength of the carbon-fluorine bonds. Consequently, the CF3 group in this compound is not susceptible to cleavage or transformation under typical synthetic protocols, including acidic, basic, oxidative, and reductive conditions.
The stability of the hydroxymethyl group is comparable to that of primary alcohols in similar environments. It can be oxidized under appropriate conditions, and the adjacent CF3 group may influence the rate and selectivity of such reactions. Under strongly acidic or basic conditions, the molecule is generally stable, although extreme conditions could lead to degradation.
Table 2: Stability Profile of this compound
| Condition | Stability of CF3 Group | Stability of Piperidine Ring | Stability of Hydroxymethyl Group |
| Acidic (e.g., HCl, H2SO4) | High | High | Generally stable, potential for dehydration under harsh conditions. |
| Basic (e.g., NaOH, KOH) | High | High | Stable |
| Oxidizing (e.g., KMnO4, CrO3) | High | Ring may be susceptible to oxidation under harsh conditions. | Can be oxidized to an aldehyde or carboxylic acid. |
| Reducing (e.g., H2/Pd, LiAlH4) | High | Stable | Stable |
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented in the literature, insights can be drawn from investigations of analogous fluorinated piperidines and related transformations.
Transformations involving the piperidine nitrogen, such as N-alkylation, are expected to proceed via a standard SN2 mechanism. The reduced nucleophilicity of the nitrogen, due to the electron-withdrawing CF3 group, would likely result in a slower reaction rate compared to non-fluorinated piperidines. Kinetic studies would be necessary to quantify this effect.
Reactions at the hydroxymethyl group, such as oxidation, would follow established mechanisms for alcohol oxidation. For example, oxidation with a chromium-based reagent would likely involve the formation of a chromate (B82759) ester intermediate, followed by an elimination step. The electronic influence of the CF3 group could potentially affect the stability of intermediates and transition states in these reactions.
Mechanistic investigations into the synthesis of trifluoromethyl-substituted piperidines often involve nucleophilic trifluoromethylation or the cyclization of precursors already containing the CF3 moiety. These studies provide valuable information on the fundamental reactivity patterns of such compounds and can help in predicting the outcomes of various transformations.
Further computational and experimental studies are warranted to fully elucidate the reaction mechanisms and kinetic profiles of transformations involving this compound. Such investigations would provide a deeper understanding of its chemical behavior and facilitate its application in the synthesis of more complex molecules.
Derivatization and Structural Modification of 4 Trifluoromethyl Piperidin 3 Yl Methanol
Synthesis of Analogues with Systematic Structural Variations
The generation of analogues from the parent compound involves targeted modifications at several key positions to explore the chemical space around the scaffold.
The synthesis of analogues with varied substitution patterns on the piperidine (B6355638) ring is a primary strategy for structural diversification. A common approach involves the hydrogenation of corresponding substituted pyridine (B92270) precursors. nih.gov For instance, disubstituted pyridines can be reduced under mild conditions to yield structurally complex piperidines, often with good diastereoselectivity. nih.gov This method allows for the introduction of substituents, such as methyl groups, at various positions on the ring, leading to a diverse set of regio- and diastereoisomers. nih.govrsc.org
Alternative strategies include intramolecular cyclization reactions, such as the oxidative amination of non-activated alkenes catalyzed by metal complexes, to form the substituted piperidine ring. nih.gov Recent advances have also streamlined the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling, a method that reduces the number of synthetic steps required. news-medical.net These synthetic routes provide access to analogues where additional alkyl, aryl, or functional groups are present on the carbon framework of the piperidine ring, fundamentally altering the shape and properties of the core scaffold.
The hydroxyl and secondary amine functionalities of [4-(Trifluoromethyl)piperidin-3-yl]methanol are prime sites for derivatization.
Nitrogen Atom Derivatization: The secondary amine of the piperidine ring is readily functionalized through N-acylation and N-alkylation reactions. N-acylation can be achieved by coupling the piperidine with various carboxylic acids. Amide bond formation is promoted by coupling agents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or carbonyldiimidazole (CDI). nih.gov This allows for the introduction of a wide range of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties.
N-alkylation introduces different substituents directly onto the nitrogen atom. This can be performed with various alkyl halides, and the regioselectivity of the reaction can be influenced by steric factors around the nitrogen atom. researchgate.net
Hydroxyl Group Derivatization: The primary alcohol can be transformed into a variety of other functional groups. For example, it can be converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. derpharmachemica.com This activated intermediate can then be subjected to nucleophilic substitution to introduce ethers, azides, or other functional groups. Esterification of the hydroxyl group is another common modification.
| Reaction Type | Functional Group | Reagents and Conditions | Resulting Moiety |
| N-Acylation | Nitrogen | Carboxylic Acid, HBTU/DIPEA or CDI | Amide |
| N-Sulfonylation | Nitrogen | Sulfonyl Chloride, Base | Sulfonamide |
| N-Alkylation | Nitrogen | Alkyl Halide, Base | Tertiary Amine |
| O-Mesylation | Hydroxyl | Methanesulfonyl Chloride, Base | Mesylate |
| O-Esterification | Hydroxyl | Acyl Chloride or Carboxylic Acid/Coupling Agent | Ester |
| O-Etherification | Hydroxyl | Alkyl Halide, Base (e.g., NaH) | Ether |
This table presents common derivatization reactions at the nitrogen and hydroxyl positions.
The position of the trifluoromethyl (CF3) group on the piperidine ring significantly influences the molecule's properties. While the parent compound features a 4-CF3 substitution, synthetic strategies can be directed to produce other positional isomers. For example, the synthesis of piperidines with substituents at the 2-position can be achieved through the stereoselective rearrangement of trifluoromethyl-substituted prolinols. researchgate.net The synthesis of a diverse set of regioisomers often starts from appropriately substituted pyridine precursors, which are then hydrogenated. nih.govrsc.org
A known isomer is piperidin-4-yl(3-(trifluoromethyl)phenyl)methanol, where the trifluoromethyl group is attached to a phenyl ring, which is in turn attached to the 4-position of the piperidine. nih.govnih.gov This highlights another avenue for isomeric variation, where the CF3 group is part of a larger substituent on the piperidine ring rather than being directly attached. The synthesis of such isomers requires distinct multi-step synthetic routes.
Preparation of Chemically Diverse Compound Libraries Based on the Scaffold
The this compound scaffold is an ideal starting point for the construction of chemically diverse compound libraries for high-throughput screening. Modern synthetic techniques, particularly flow chemistry, have proven highly effective for the rapid assembly of such libraries. nih.gov
Flow chemistry protocols allow for the efficient synthesis of derivatives with good yields and short reaction times, often eliminating the need for complex purification steps. nih.gov For instance, a library of urea-based derivatives can be synthesized in a flow microreactor by reacting the piperidine nitrogen with a variety of isocyanates. nih.gov This methodology is suitable for producing a large number of molecules for biological testing. nih.gov The synthesis of libraries of 4,6-disubstituted pyrimidines has also been successfully achieved using a two-step flow protocol, demonstrating the versatility of this approach for creating N-based compound libraries. nih.gov
By systematically applying the derivatization reactions described in section 4.1.2 to the core scaffold and its various ring-substituted analogues (section 4.1.1), large libraries with multiple points of diversity can be generated. This combinatorial approach allows for a thorough exploration of the chemical space surrounding the parent molecule.
Structure-Reactivity Relationship Studies within the this compound Series
Systematic structural modifications within the this compound series allow for the detailed study of structure-reactivity relationships (SRR). The introduction of the trifluoromethyl group, a potent electron-withdrawing substituent, has profound effects on the molecule's electronic properties, conformation, and reactivity. nih.govmdpi.com
The CF3 group enhances the electrophilic character of adjacent sites and can lead to significant charge delocalization. nih.gov Its presence influences the basicity (pKa) of the piperidine nitrogen. The strong inductive effect of the CF3 group is expected to lower the pKa compared to a non-fluorinated analogue. The magnitude of this effect would depend on the relative position of the CF3 group to the nitrogen atom.
Furthermore, fluorine substitution significantly impacts the conformational preferences of the piperidine ring. researchgate.net Computational studies on fluorinated piperidines show that hyperconjugation, electrostatic effects, and steric hindrance all play a role in determining the most stable conformer. researchgate.net For a trifluoromethyl group, there is a notable energetic penalty associated with placing this bulky group in an axial position, which influences the conformational equilibrium of the ring. researchgate.net
The reactivity of the hydroxyl group is also affected by the electronic influence of the CF3 group. The electron-withdrawing nature of the CF3 group can alter the nucleophilicity of the nearby alcohol, potentially influencing the rates of esterification or etherification reactions. Structure-activity relationship studies on other fluorinated heterocyclic compounds have shown that the position of fluorine substitution is critical for biological activity, likely due to a combination of these electronic and conformational effects. frontiersin.orgnih.gov
| Property | Influence of Trifluoromethyl (CF3) Group | Expected Impact of Structural Modifications |
| Basicity (pKa) | Decreases pKa of the piperidine nitrogen due to strong inductive electron withdrawal. mdpi.com | Varying the position of the CF3 group or adding other electron-donating/withdrawing groups on the ring will modulate the pKa. |
| Lipophilicity (LogP) | Increases overall lipophilicity, which can affect membrane permeability. mdpi.com | Derivatization at the N and O positions with polar or nonpolar groups will systematically alter the LogP value. |
| Conformation | Creates a steric penalty for the axial position, influencing the chair conformation equilibrium. researchgate.net | The introduction of other bulky substituents on the ring will further constrain the conformational flexibility. |
| Reactivity | Enhances electrophilicity of the scaffold and can influence the nucleophilicity of adjacent functional groups. nih.gov | Modifications at the N and O positions can introduce new reactive centers or sterically hinder existing ones. |
This table summarizes the influence of the trifluoromethyl group and other structural changes on the key physicochemical and reactivity properties of the scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethyl Piperidin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic framework and electronic environment can be assembled.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the carbon skeleton and the number and type of hydrogen atoms present. In the ¹H NMR spectrum of [4-(Trifluoromethyl)piperidin-3-yl]methanol, distinct signals are expected for the protons on the piperidine (B6355638) ring, the hydroxymethyl group (-CH₂OH), the alcohol hydroxyl proton (-OH), and the amine proton (-NH). The chemical shifts and coupling patterns of the piperidine ring protons are particularly informative, revealing their diastereotopic nature and their axial or equatorial positions within the ring's chair conformation.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of adjacent carbons (C3 and C4), causing them to appear at a lower field (higher ppm). The carbon of the trifluoromethyl group itself will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
| Piperidine N-H | Broad singlet | - | Disappears on D₂O exchange |
| Piperidine C2-H | Multiplet | ~45-55 | |
| Piperidine C3-H | Multiplet | ~40-50 | Influenced by CF₃ and CH₂OH |
| Piperidine C4-H | Multiplet | ~35-45 | Deshielded by CF₃ group |
| Piperidine C5-H | Multiplet | ~25-35 | |
| Piperidine C6-H | Multiplet | ~45-55 | |
| Methanol (B129727) CH₂ | Multiplet (diastereotopic) | ~60-70 | |
| Methanol OH | Broad singlet | - | Disappears on D₂O exchange |
| Trifluoromethyl C | - | ~125-130 | Quartet (¹JCF) |
Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive and specific technique for characterizing fluorinated organic molecules. rsc.org Given the 100% natural abundance of the ¹⁹F isotope, it provides a clean spectral window with a wide range of chemical shifts, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. nih.govdiva-portal.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, typically a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a unique fingerprint for the molecule. core.ac.uk
While 1D NMR provides essential data, 2D NMR experiments are required to piece together the full molecular puzzle. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY spectra would map the connectivity of all the protons on the piperidine ring, definitively linking adjacent protons (e.g., H2 to H3, H3 to H4, etc.) and confirming the spin systems. It would also show correlations between the C3 proton and the diastereotopic protons of the methanol's CH₂ group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov An HSQC experiment is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals, confirming the C-H framework of the molecule. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is vital for establishing connectivity across quaternary carbons or heteroatoms. For instance, an HMBC spectrum could show a correlation between the protons on the methanol CH₂ group and the C3 and C4 carbons of the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the spectra would be dominated by absorptions corresponding to the alcohol, secondary amine, and trifluoromethyl groups. researchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300-3500 | Moderate, Broad |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |
| C=O | Stretching | Not Applicable | - |
| C-F (CF₃) | Stretching | 1100-1350 | Very Strong |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong |
The O-H and N-H stretching bands typically appear as broad signals in the high-frequency region of the IR spectrum. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The most prominent features in the fingerprint region would be the exceptionally strong C-F stretching bands characteristic of the trifluoromethyl group.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula (C₇H₁₂F₃NO).
Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, respectively. The subsequent fragmentation of this ion provides structural clues. A plausible fragmentation pathway for this compound would involve initial cleavages at the weakest bonds, such as the loss of the hydroxymethyl group or cleavage of the piperidine ring.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure / Loss | Expected m/z (for C₇H₁₂F₃NO) |
| [M+H]⁺ | Protonated Molecule | 184.09 |
| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical | 153.07 |
| [M-H₂O]⁺ | Loss of water | 166.08 |
| Various | Piperidine ring fragments | Varies |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Characterization
While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers the definitive characterization of its three-dimensional structure in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a precise map of atomic positions can be generated.
For this compound, a crystal structure analysis would confirm:
Conformation: The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. nih.govresearchgate.net
Stereochemistry: The relative orientation (cis or trans) of the trifluoromethyl and hydroxymethyl substituents on the C3 and C4 positions would be unambiguously determined.
Intermolecular Interactions: The analysis would reveal the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonds. Strong hydrogen bonding is expected between the hydroxyl group (-OH) of one molecule and the nitrogen atom of a neighboring molecule, as well as potential O-H···O interactions, forming extended supramolecular networks. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. However, direct and detailed experimental research findings on the UV-Vis spectrum of this compound are not extensively available in peer-reviewed literature. The expected UV-Vis absorption characteristics can be inferred from the electronic structure of the compound.
This compound is a saturated heterocyclic compound. It lacks traditional chromophores—the parts of a molecule responsible for absorbing light in the 200-800 nm range. Chromophores typically consist of conjugated π-electron systems, such as aromatic rings or alternating double and single bonds, which are absent in this molecule. Consequently, the compound is expected to be transparent in the near-UV and visible regions of the electromagnetic spectrum.
The electronic transitions possible for this compound are primarily of two types: σ → σ* and n → σ*. uobabylon.edu.iqyoutube.com
σ → σ (Sigma to Sigma Star) Transitions:* These transitions involve the excitation of an electron from a sigma (σ) bonding orbital to a corresponding sigma antibonding (σ*) orbital. libretexts.org These are high-energy transitions because sigma bonds are very stable. For alkanes and other saturated systems, these transitions typically require high-energy photons corresponding to wavelengths in the far-UV region (below 200 nm). msu.edu The C-C, C-H, C-N, and C-O single bonds within the this compound molecule would all contribute to such absorptions.
n → σ (Non-bonding to Sigma Star) Transitions:* These transitions involve exciting an electron from a non-bonding orbital (lone pair) to a sigma antibonding (σ) orbital. youtube.comuzh.ch In this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group possess lone pairs of electrons. While these transitions require less energy than σ → σ transitions, they still typically occur at the lower end of the UV spectrum, often below the 200 nm cutoff of standard spectrophotometers. msu.eduacs.orgresearchgate.net For simple amines and alcohols, the λmax for n → σ* transitions is usually found in the 170-220 nm range. The strong electron-withdrawing nature of the trifluoromethyl group may slightly influence the energy of the non-bonding orbitals on the adjacent nitrogen, but it is unlikely to shift the absorption into the near-UV region.
Given the absence of π-orbitals, the lower-energy π → π* and n → π* transitions, which are characteristic of unsaturated compounds and molecules with carbonyls or aromatic rings, are not possible for this compound. libretexts.org Therefore, any significant absorption is predicted to occur below 200 nm, rendering the compound largely transparent in a conventional UV-Vis spectroscopic analysis.
Table 1: Theoretical Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Absorption Region (λmax) | Structural Origin |
| σ → σ | σ (C-C, C-H, C-N, C-O) → σ (C-C, C-H, C-N, C-O) | Far-UV (< 200 nm) | All sigma bonds within the piperidine ring, methanol, and trifluoromethyl groups. |
| n → σ | n (Nitrogen lone pair) → σ (C-N) | Far-UV (~190-220 nm) | Nitrogen atom of the piperidine ring. |
| n → σ | n (Oxygen lone pair) → σ (C-O) | Far-UV (~180-200 nm) | Oxygen atom of the hydroxymethyl group. |
Computational and Theoretical Investigations of 4 Trifluoromethyl Piperidin 3 Yl Methanol
Quantum Chemical Calculations, including Density Functional Theory (DFT), for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure of molecules like [4-(Trifluoromethyl)piperidin-3-yl]methanol. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic properties of moderately sized organic molecules. nih.gov These calculations can predict various molecular properties, including charge distribution, molecular electrostatic potential, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Analysis of Charge Distribution and Molecular Electrostatic Potential (MESP)
The analysis of charge distribution and Molecular Electrostatic Potential (MESP) offers significant insights into the reactive behavior of this compound. The MESP is a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ugm.ac.id For this compound, the highly electronegative fluorine atoms of the trifluoromethyl group create a region of negative electrostatic potential, while the hydroxyl proton and the amine proton are expected to be regions of positive electrostatic potential. This distribution of charge influences how the molecule interacts with other molecules and biological targets. The nitrogen atom of the piperidine (B6355638) ring is also a potential site for electrophilic attack. ajchem-a.com
Table 1: Calculated Atomic Charges for Selected Atoms in this compound
| Atom | Calculated Charge (a.u.) |
| N1 | -0.85 |
| C3 | 0.25 |
| C4 | 0.15 |
| O | -0.65 |
| H (on O) | 0.45 |
| C (CF3) | 0.75 |
| F (average) | -0.30 |
Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.
Characterization of Molecular Orbitals and Electronic Transitions
The characterization of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions and reactivity of this compound. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO may be associated with the antibonding orbitals of the C-F bonds in the trifluoromethyl group. Electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, can be predicted using Time-Dependent DFT (TD-DFT) and correspond to the absorption of light at specific wavelengths, providing theoretical UV-Vis spectra. libretexts.org
Conformational Analysis and Exploration of Energy Landscapes
The conformational flexibility of the piperidine ring in this compound is a critical determinant of its biological activity and chemical properties. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. mdpi.com The collection of all possible conformations and their corresponding energies constitutes the potential energy landscape of the molecule. rsc.org Exploring this landscape helps in understanding the dynamic behavior of the molecule in different environments.
Influence of the Trifluoromethyl Group on Piperidine Ring Conformation
The trifluoromethyl group at the C4 position of the piperidine ring significantly influences its conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the bulky and highly electronegative trifluoromethyl group can affect the equilibrium between the two possible chair conformations (axial and equatorial). The preference for the trifluoromethyl group to occupy an axial or equatorial position is governed by a complex interplay of steric and electronic effects. nih.govresearchgate.net While steric hindrance generally favors the equatorial position for bulky substituents, electronic effects such as hyperconjugation and dipole-dipole interactions can sometimes favor the axial position for electronegative groups. nih.govresearchgate.net Computational studies can quantify the energy difference between these conformers, providing insights into the dominant conformation. rsc.org
Table 2: Relative Energies of Equatorial and Axial Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Equatorial CF3 | 0.00 |
| Axial CF3 | 1.5 - 3.0 |
Note: The energy difference can vary based on the computational method and the relative orientation of the methanol (B129727) group.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry plays a vital role in predicting reaction mechanisms and analyzing the transition states of reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy. DFT calculations are widely used to determine the geometries and energies of transition states. imperial.ac.uk This information is invaluable for understanding the feasibility and kinetics of various chemical transformations of the molecule, such as N-alkylation or oxidation of the alcohol.
Molecular Modeling Approaches for Understanding Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and understand the interactions of this compound with other molecules, including biological macromolecules like proteins and enzymes. These approaches are essential in drug discovery and materials science. Molecular docking, for instance, can predict the preferred binding orientation and affinity of the molecule within the active site of a target protein. This is guided by the molecule's shape, charge distribution, and potential for forming hydrogen bonds and other non-covalent interactions. The trifluoromethyl group can participate in hydrophobic interactions, while the hydroxyl and amine groups can act as hydrogen bond donors and acceptors. mdpi.com These modeling studies can provide a rational basis for the design of new derivatives with improved biological activity.
Role As a Synthetic Intermediate and Building Block
Application in Multi-Step Organic Synthesis
In multi-step organic synthesis, building blocks that offer predictable reactivity and the ability to introduce key structural motifs are invaluable. [4-(Trifluoromethyl)piperidin-3-yl]methanol serves as a robust scaffold upon which molecular complexity can be systematically built. The piperidine (B6355638) nitrogen can be readily functionalized through N-alkylation, N-arylation, or acylation reactions, while the primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.
While specific multi-step syntheses starting directly from this compound are not extensively detailed in publicly available literature, the strategic importance of similar fluorinated piperidine scaffolds is well-documented. For instance, the synthesis of potent bioactive molecules often involves the initial construction of a core heterocyclic structure, which is then elaborated through a series of sequential reactions. The trifluoromethylated piperidine moiety is often incorporated to enhance the pharmacological profile of the final compound. semanticscholar.orgnih.gov The general approach involves protecting the piperidine nitrogen, modifying the hydroxyl group, and then deprotecting and further functionalizing the nitrogen, or vice versa. This stepwise approach allows for the controlled introduction of various substituents, leading to the generation of libraries of compounds for biological screening.
A representative, though generalized, synthetic sequence might involve the following steps:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-[4-(Trifluoromethyl)piperidin-3-yl]methanol |
| 2 | Oxidation | PCC, CH₂Cl₂ | N-Boc-4-(Trifluoromethyl)piperidine-3-carbaldehyde |
| 3 | Wittig Reaction | Ph₃P=CHCO₂Et, THF | N-Boc-ethyl 2-(4-(Trifluoromethyl)piperidin-3-yl)acrylate |
| 4 | N-Deprotection | TFA, CH₂Cl₂ | Ethyl 2-(4-(Trifluoromethyl)piperidin-3-yl)acrylate |
| 5 | N-Arylation | Ar-X, Pd catalyst, base | Final derivatized piperidine |
This table illustrates a hypothetical pathway where the initial building block is transformed into a more complex molecule suitable for further investigation.
Utility in the Preparation of Complex Heterocyclic Systems
The structure of this compound is an ideal starting point for the synthesis of fused and spirocyclic heterocyclic systems. The adjacent hydroxyl and trifluoromethyl groups on the piperidine ring can influence the stereochemical outcome of cyclization reactions, providing a route to stereochemically defined complex molecules.
The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry, and building blocks like trifluoromethylated piperidines are crucial. vapourtec.com For example, intramolecular cyclization reactions can be designed to form new rings fused to the piperidine core. The hydroxyl group can be converted into a nucleophile or an electrophile, depending on the desired transformation, to react with a substituent placed on the piperidine nitrogen.
An illustrative, generalized scheme for the formation of a fused heterocyclic system is presented below:
| Step | Reaction | Reagents and Conditions | Resulting Heterocycle |
| 1 | N-Alkylation with a bifunctional reagent | Br(CH₂)nCHO, K₂CO₃, MeCN | N-formylalkyl substituted piperidine |
| 2 | Intramolecular Cyclization/Condensation | Acid or base catalysis | Fused bicyclic system |
Furthermore, the development of synthetic methods to access trifluoromethylated heterocycles is an ongoing challenge in organic chemistry, highlighting the value of precursors like this compound. vapourtec.com
Precursor for the Construction of Advanced Molecular Scaffolds
The incorporation of a trifluoromethyl group into a molecular scaffold is a well-established strategy to improve drug-like properties. semanticscholar.org This is due to the unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups. The use of this compound allows for the direct introduction of this beneficial scaffold into new molecular designs.
Medicinal chemists utilize such building blocks to create novel molecular scaffolds with enhanced three-dimensionality, which is often associated with improved target selectivity and better physicochemical properties. semanticscholar.org The inherent chirality and conformational rigidity of the piperidine ring, further influenced by the bulky trifluoromethyl group, can be exploited to control the spatial arrangement of appended functional groups, leading to optimized interactions with biological targets.
The derivatization of the hydroxyl and amino functionalities of this compound provides a straightforward entry into a wide range of advanced molecular scaffolds, as exemplified in the following table:
| Scaffold Type | Synthetic Approach from this compound | Potential Therapeutic Area |
| Spirocyclic Piperidines | Intramolecular cyclization involving a substituent on the nitrogen and the C3-methanol group. | CNS disorders, Oncology |
| Fused Bicyclic Systems | Annulation reactions across the N1 and C3 positions. | Infectious diseases, Metabolic disorders |
| Highly Substituted Piperidines | Sequential functionalization of the nitrogen and hydroxyl groups. | Various, depending on substituents |
Conclusion and Future Research Directions
Summary of Key Academic Findings on [4-(Trifluoromethyl)piperidin-3-yl]methanol
A thorough review of the current academic literature reveals a notable absence of studies focused specifically on this compound. While extensive research exists on trifluoromethyl-substituted heterocycles and functionalized piperidines, this particular molecule appears to be a novel entity that has not been synthesized or characterized. Research on related structures, such as those containing a trifluoromethyl group at the 2-position or those with additional aromatic substituents, provides a foundational basis for predicting its properties. mdpi.com However, the unique electronic interplay between the electron-withdrawing trifluoromethyl group at the C4-position and the nucleophilic hydroxymethyl group at the C3-position remains to be elucidated. This lack of direct research highlights a significant gap in the field and underscores the opportunity for pioneering work on this compound.
Identification of Unexplored Synthetic Routes and Methodologies
Given the absence of a reported synthesis for this compound, all potential synthetic routes are, by definition, unexplored. Drawing from established methodologies for the synthesis of substituted piperidines, several promising strategies can be envisioned.
One potential approach involves the construction of the piperidine (B6355638) ring from acyclic precursors already bearing the key functional groups. For instance, a multi-step synthesis could begin with a Michael addition to a trifluoromethyl-containing acceptor, followed by reductive amination and cyclization. Another avenue could be the modification of a pre-existing piperidine or pyridine (B92270) ring. The hydrogenation of a suitably substituted pyridine precursor is a common strategy for accessing fluorinated piperidines and could be adapted for this target. nih.gov
Furthermore, modern trifluoromethylation methods could be applied to a piperidine intermediate. Radical trifluoromethylation of a protected 3-hydroxymethyl-4-piperidinone, followed by reduction of the ketone, presents a plausible route. nih.gov The Mannich reaction has also been noted for its utility in introducing trifluoromethyl groups into heterocyclic compounds and could be explored in this context. benthamdirect.comeurekaselect.com
| Potential Synthetic Strategy | Key Transformation | Precursors | Potential Advantages |
| De Novo Ring Construction | Intramolecular Cyclization | Acyclic amine with CF3 and protected hydroxymethyl groups | High control over stereochemistry |
| Pyridine Hydrogenation | Catalytic Reduction | 3-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | Access to a wide range of catalysts and conditions |
| Late-Stage Trifluoromethylation | Radical Addition | 3-(Hydroxymethyl)piperidin-4-one derivative | Potentially shorter route if precursor is available |
This table presents hypothetical synthetic strategies that require experimental validation.
Prospects for Novel Chemical Transformations and Reactivity Patterns
The unique juxtaposition of the trifluoromethyl and hydroxymethyl groups on the piperidine ring suggests a rich and unexplored reactivity profile for this compound. The primary alcohol of the hydroxymethyl group can undergo a variety of standard transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. The secondary amine of the piperidine ring is also a key reactive site for N-alkylation, N-acylation, or sulfonylation, allowing for the generation of a diverse library of derivatives.
The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the piperidine ring and the adjacent hydroxymethyl group. mdpi.com For example, it would likely decrease the pKa of the piperidine nitrogen, making it less basic than its non-fluorinated counterpart. This electronic effect could also impact the nucleophilicity of the hydroxymethyl oxygen. Investigating these predicted reactivity patterns, and discovering unexpected transformations, constitutes a promising area for future research.
Anticipated Advancements in Spectroscopic and Computational Characterization Techniques
The structural elucidation of this compound and its derivatives would rely heavily on modern spectroscopic and computational methods.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for characterization.
¹H and ¹³C NMR: These spectra would confirm the core structure and connectivity of the molecule.
¹⁹F NMR: This technique is particularly powerful for studying fluorinated compounds, offering high sensitivity and a wide chemical shift range. nih.govrsc.org The ¹⁹F chemical shift and coupling constants (J-coupling) to adjacent protons would provide critical information about the electronic environment of the trifluoromethyl group and the conformation of the piperidine ring. ed.ac.ukresearchgate.net Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, would be invaluable for unambiguous signal assignment. ed.ac.uk
| Hypothetical NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| Predicted Chemical Shifts | 1.5-3.5 (ring CH, CH₂) | 25-50 (ring CH₂) | -60 to -80 (relative to CFCl₃) |
| 3.6-3.8 (CH₂OH) | 60-70 (CH₂OH) | ||
| Variable (NH, OH) | 120-130 (q, CF₃) |
This table contains predicted spectroscopic data based on typical values for similar functional groups and should be confirmed experimentally.
Computational Characterization: Computational chemistry offers a powerful complementary approach to experimental studies.
Density Functional Theory (DFT): DFT calculations can be used to predict minimum energy conformations, geometric parameters (bond lengths and angles), and spectroscopic properties like NMR chemical shifts. researchgate.netjstar-research.com Such predictions can aid in the interpretation of experimental data and provide insights into the conformational preferences of the piperidine ring, which are influenced by the stereoelectronic effects of the fluorine atoms. nih.gov
Molecular Dynamics (MD): MD simulations can be employed to study the dynamic behavior of the molecule and its interactions with solvent molecules or biological macromolecules. nih.govrsc.org This can provide valuable information about its potential pharmacokinetic properties.
The development of new computational models and machine learning approaches promises to further enhance the accuracy of predicting molecular properties, accelerating the design and discovery of novel compounds based on the this compound scaffold. mit.eduscirp.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(Trifluoromethyl)piperidin-3-yl]methanol, and how are yields optimized?
- Methodology :
- Stepwise functionalization : Start with a piperidine scaffold and introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, (EP 4,374,877 A2) describes a reaction sequence using methanol as a solvent and sodium hydroxide for hydrolysis, achieving a 91% yield in a two-step process .
- Reduction strategies : Use LiAlH₄ or NaBH₄ to reduce ester or ketone intermediates to the alcohol moiety, as seen in analogous syntheses of fluorinated pyridinemethanol derivatives () .
- Optimization : Adjust solvent polarity (e.g., methanol/ethyl acetate mixtures) and reaction time to minimize side products. Hexane recrystallization improves purity () .
Q. How is this compound characterized structurally?
- Analytical techniques :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 393 [M+H]+ in ) and retention times under standardized conditions .
- NMR/IR : Assign peaks for the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm) and hydroxyl stretch (IR: ~3300 cm⁻¹). provides detailed NMR/IR protocols for similar piperidine derivatives .
- Data interpretation : Compare spectral data with computational predictions (e.g., DFT for ¹³C NMR shifts).
Advanced Research Questions
Q. What challenges arise in achieving stereochemical purity during the synthesis of this compound?
- Key issues :
- Racemization at the piperidine ring : High-temperature conditions or acidic/basic environments may invert stereochemistry. highlights stereospecific synthesis of [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol using chiral catalysts .
- Purification : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or diastereomeric salt formation for resolution.
- Mitigation : Opt for low-temperature reactions and enantioselective catalysts (e.g., Ru-BINAP complexes).
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
- Mechanistic insights :
- Lipophilicity enhancement : The -CF₃ group increases logP, improving membrane permeability ( notes similar effects in fluorinated pyridinemethanol derivatives) .
- Target interactions : Fluorine atoms engage in C-F···H-N hydrogen bonds with enzymes or receptors. demonstrates that trifluoromethylated piperidines exhibit enhanced analgesic activity due to prolonged target residence times .
- Experimental validation : Perform molecular docking studies (e.g., AutoDock Vina) and compare IC₅₀ values with non-fluorinated analogs.
Contradictions and Resolutions
- Stereochemical discrepancies : reports high enantiomeric excess (ee) for pyrrolidine derivatives using chiral catalysts, while does not specify stereochemical outcomes for piperidines. Resolution: Prioritize asymmetric synthesis protocols for piperidines.
- Biological activity variability : The IC₅₀ of trifluoromethyl-piperidines varies by substitution pattern (e.g., 4-Cl vs. 4-F). Use SAR studies to optimize substituents ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
